molecular formula C29H27N2O7+ B10846132 9-O-[3-(4-Nitro-phenoxyl)butyl]-berberine bromide

9-O-[3-(4-Nitro-phenoxyl)butyl]-berberine bromide

Cat. No.: B10846132
M. Wt: 515.5 g/mol
InChI Key: APBFBLUUWLQIQX-UHFFFAOYSA-N
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Description

9-O-[3-(4-Nitro-phenoxyl)butyl]-berberine bromide is a synthetic compound with a complex molecular structure It is derived from berberine, a naturally occurring alkaloid found in various plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-O-[3-(4-Nitro-phenoxyl)butyl]-berberine bromide typically involves multiple steps. The process begins with the preparation of berberine, followed by the introduction of the 3-(4-nitro-phenoxyl)butyl group. This is achieved through a series of reactions, including nitration, etherification, and bromination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

9-O-[3-(4-Nitro-phenoxyl)butyl]-berberine bromide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromide ion can produce various substituted berberine compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-O-[3-(4-Nitro-phenoxyl)butyl]-berberine bromide involves its interaction with various molecular targets. It is believed to exert its effects by binding to specific enzymes and receptors, thereby modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Berberine: The parent compound, known for its broad range of biological activities.

    9-O-[3-(4-Nitro-phenoxyl)butyl]-berberine chloride: A similar compound with a chloride ion instead of bromide.

    9-O-[3-(4-Nitro-phenoxyl)butyl]-berberine iodide: Another derivative with an iodide ion.

Uniqueness

9-O-[3-(4-Nitro-phenoxyl)butyl]-berberine bromide is unique due to its specific substitution pattern and the presence of the bromide ion, which may confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C29H27N2O7+

Molecular Weight

515.5 g/mol

IUPAC Name

17-methoxy-16-[4-(4-nitrophenoxy)butoxy]-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene

InChI

InChI=1S/C29H27N2O7/c1-34-26-9-4-19-14-25-23-16-28-27(37-18-38-28)15-20(23)10-11-30(25)17-24(19)29(26)36-13-3-2-12-35-22-7-5-21(6-8-22)31(32)33/h4-9,14-17H,2-3,10-13,18H2,1H3/q+1

InChI Key

APBFBLUUWLQIQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OCCCCOC6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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